2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine
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Overview
Description
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogen or amino groups into the molecule .
Scientific Research Applications
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research has explored its potential as an antiproliferative agent against cancer cell lines.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiproliferative activity may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting key proteins involved in cell proliferation . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-2H-pyrazolo[4,3-C]pyridine: This compound shares a similar fused ring system and has been studied for its antiproliferative activity.
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl substituents exhibit comparable chemical reactivity and biological activity.
Uniqueness
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Biological Activity
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of tetrahydrofuro-pyridines and has been studied for its pharmacological properties, particularly in relation to various receptor interactions and enzyme inhibition.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in pathological conditions. For instance, compounds with similar structures have been shown to exhibit inhibitory effects on cyclooxygenase (COX) enzymes and other targets relevant to inflammation and pain modulation .
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting COX enzymes. This is significant for developing treatments for inflammatory diseases.
- Neuroprotective Effects : The compound's potential neuroprotective effects are linked to its ability to modulate glutamate receptors, which are crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Anticancer Properties : Some studies have indicated that similar tetrahydrofuro-pyridines may possess anticancer properties by inducing apoptosis in cancer cells through various pathways .
Case Studies
- Study on COX Inhibition : A study demonstrated that a related compound significantly inhibited COX-2 activity in vitro, suggesting a pathway through which this compound could exert anti-inflammatory effects .
- Neuroprotection in Animal Models : In vivo studies showed that compounds with structural similarities provided neuroprotection in animal models of stroke by reducing neuronal death and improving functional recovery post-injury .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anti-inflammatory | COX inhibition | |
Neuroprotective | Modulation of glutamate receptors | |
Anticancer | Induction of apoptosis |
Table 2: Comparative Analysis of Related Compounds
Compound Name | COX-2 Inhibition (%) | Neuroprotective Effect (Animal Model) |
---|---|---|
This compound | TBD | TBD |
Similar Compound A | 85% | Significant |
Similar Compound B | 90% | Moderate |
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C14H15NO2/c1-16-12-4-2-10(3-5-12)14-8-11-9-15-7-6-13(11)17-14/h2-5,8,15H,6-7,9H2,1H3 |
InChI Key |
WRMKNZKNQKUGMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(O2)CCNC3 |
Origin of Product |
United States |
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